

An In-depth Technical Guide to 2,2-Dimethyl-N-phenylpropanamide

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Compound of Interest

Compound Name: 2,2-Dimethyl-N-phenylpropanamide

Cat. No.: B372301

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dimethyl-N-phenylpropanamide**, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities based on structurally related compounds.

Chemical Identity and Synonyms

IUPAC Name: **2,2-Dimethyl-N-phenylpropanamide**[\[1\]](#)

Synonyms:

- N-Phenylpivalamide[\[1\]](#)
- Pivalanilide[\[1\]](#)
- 2,2,2-TRIMETHYLACETANILIDE[\[1\]](#)
- 2,2-Dimethyl-N-phenylpropionamide[\[1\]](#)
- 2,2-Dimethylpropionanilide[\[1\]](#)
- N-Pivaloylaniline[\[1\]](#)

- N-Phenyltrimethylacetamide[1]
- Pivaloylaminobenzene[1]

Physicochemical and Quantitative Data

While experimentally determined physical properties such as melting point, boiling point, and density are not consistently reported across public databases, calculated values and other key quantitative data have been compiled below.[2][3][4]

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₅ NO	ChemScene[5]
Molecular Weight	177.24 g/mol	ChemScene[5]
CAS Number	6625-74-7	MolPort[1]
Normal Boiling Point (T _{boil})	578.57 K (Calculated)	Cheméo[4]
Enthalpy of Vaporization (Δ _{vap} H°)	54.24 kJ/mol (Calculated)	Cheméo[4]
Critical Temperature (T _c)	803.27 K (Calculated)	Cheméo[4]
Critical Pressure (P _c)	2928.17 kPa (Calculated)	Cheméo[4]
LogP (Octanol/Water Partition Coefficient)	2.671 (Calculated)	Cheméo[4]
Water Solubility (log ₁₀ WS)	-2.69 (Calculated)	Cheméo[4]
Topological Polar Surface Area (TPSA)	32.59 Å ²	ChemScene[5]

Experimental Protocols

Synthesis of 2,2-Dimethyl-N-phenylpropanamide

A common and straightforward method for the synthesis of **2,2-Dimethyl-N-phenylpropanamide** is the acylation of aniline with pivaloyl chloride.

Reaction:

Materials:

- Aniline ($\text{C}_6\text{H}_5\text{NH}_2$)
- Pivaloyl chloride ($(\text{CH}_3)_3\text{COCl}$)
- A suitable base (e.g., pyridine or triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or diethyl ether)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline in the anhydrous aprotic solvent. Cool the solution in an ice bath ($0\text{ }^\circ\text{C}$).
- **Addition of Base:** Add a slight excess (e.g., 1.1 equivalents) of the base (e.g., pyridine) to the aniline solution. The base acts as a scavenger for the hydrochloric acid byproduct.
- **Addition of Pivaloyl Chloride:** Slowly add pivaloyl chloride (1.0 equivalent) dropwise to the cooled solution while stirring. Maintain the temperature at $0\text{ }^\circ\text{C}$ during the addition to control the exothermic reaction.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- **Work-up:**

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl to remove excess aniline and the base, water, saturated NaHCO_3 solution to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 .
- Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification by Recrystallization

The crude **2,2-Dimethyl-N-phenylpropanamide** can be purified by recrystallization to obtain a crystalline solid.

Materials:

- Crude **2,2-Dimethyl-N-phenylpropanamide**
- A suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

Procedure:

- Solvent Selection: Determine an appropriate solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
- Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
- Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should form. The flask can then be placed in an ice bath to maximize crystal formation.
- Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

- **Washing:** Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
- **Drying:** Dry the crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized **2,2-Dimethyl-N-phenylpropanamide** can be confirmed using the following analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR should show characteristic peaks for the tert-butyl protons (a singlet around 1.2-1.3 ppm), the aromatic protons of the phenyl group (multiplets between 7.0-7.6 ppm), and the amide proton (a broad singlet, the chemical shift of which can vary).
 - ^{13}C NMR will display distinct signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon, and the carbons of the phenyl ring.
- **Infrared (IR) Spectroscopy:** The IR spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300 cm^{-1}), C-H stretches from the alkyl and aromatic groups (around $2900\text{-}3100\text{ cm}^{-1}$), and a strong C=O (amide I) stretch (around 1660 cm^{-1}).
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry will show the molecular ion peak (M^+) and characteristic fragmentation patterns, such as the loss of a tert-butyl group.

Potential Signaling Pathways and Biological Activity

While there is limited specific biological data available for **2,2-Dimethyl-N-phenylpropanamide**, the pivalanilide scaffold is present in molecules with known biological activities. The following sections describe potential mechanisms of action based on these structurally related compounds.

Histone Deacetylase (HDAC) Inhibition

Several compounds containing the anilide moiety act as inhibitors of histone deacetylases (HDACs).[6] HDACs are enzymes that remove acetyl groups from histone proteins, leading to

chromatin compaction and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy.[6]

Proposed Mechanism of Action:

A potential mechanism for a pivalanilide-containing compound as an HDAC inhibitor involves the interaction of the molecule with the active site of the enzyme. The anilide portion can form key hydrogen bonds, while other parts of the molecule interact with the zinc ion in the active site and the hydrophobic regions of the enzyme.

Caption: Proposed mechanism of Histone Deacetylase (HDAC) inhibition.

Succinate Dehydrogenase (SDH) Inhibition

Structurally related compounds have also been identified as inhibitors of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[7][8] SDH inhibitors (SDHIs) are used as fungicides as they disrupt cellular respiration in fungi.[7][8] Inhibition of SDH can lead to an accumulation of succinate and a decrease in cellular energy production.[9][10]

Experimental and logical relationship workflows

Synthesis and Purification Workflow

The following diagram outlines the logical workflow for the synthesis and purification of **2,2-Dimethyl-N-phenylpropanamide**.

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